molecular formula C9H6Cl2N4 B2509897 4,6-Dichloro-5-methyl-2-pyrimidin-2-ylpyrimidine CAS No. 1342042-78-7

4,6-Dichloro-5-methyl-2-pyrimidin-2-ylpyrimidine

Cat. No.: B2509897
CAS No.: 1342042-78-7
M. Wt: 241.08
InChI Key: VBDCLQXMHQXGGZ-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-methyl-2-pyrimidin-2-ylpyrimidine is a useful research compound. Its molecular formula is C9H6Cl2N4 and its molecular weight is 241.08. The purity is usually 95%.
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Scientific Research Applications

Tautomerism and Molecular Recognition

Pyrimidines, including derivatives like 4,6-Dichloro-5-methyl-2-pyrimidin-2-ylpyrimidine, play a crucial role in biology and medicine, particularly in DNA. Their molecular recognition, which is essential for pharmaceuticals containing this functionality, depends heavily on hydrogen bonding processes. A study explored the crystallization of 4-amino-5-chloro-2,6-dimethylpyrimidine, showcasing different tautomeric forms and their hydrogen bonding interactions, contributing to our understanding of molecular recognition in drug design (Rajam et al., 2017).

Synthesis of Pyrimidine Derivatives

Research has focused on synthesizing various pyrimidine derivatives, highlighting the versatility of pyrimidine compounds in chemical synthesis. For instance, the synthesis of methyl esters of 5-amino-4-(substituted amino)pyrrolo[2,3-d]pyrimidine-6-carboxylic acids, starting with reactions involving 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile, demonstrates the compound's role in creating biologically significant derivatives (Тумкявичюс et al., 2013).

Antimicrobial Applications

Some pyrimidine derivatives have been studied for their antimicrobial properties. The synthesis and biological evaluation of various pyrimidine, pyrimido[2,1-b][1,3]thiazine, and thiazolo[3,2-a]pyrimidine derivatives have shown promising antimicrobial activity. This underlines the potential of pyrimidine-based compounds in developing new antimicrobial agents (Sayed et al., 2006).

Nonlinear Optical Exploration

Pyrimidine derivatives are also significant in nonlinear optics (NLO). A study focused on thiopyrimidine derivatives, including those based on pyrimidine structures, for NLO studies. This research points to the potential of pyrimidine-based compounds in optoelectronics and high-tech applications due to their promising NLO characteristics (Hussain et al., 2020).

Biochemical Analysis

Biochemical Properties

4,6-Dichloro-5-methyl-2-pyrimidin-2-ylpyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. For instance, it has been observed to interact with enzymes involved in nucleotide synthesis, leading to alterations in DNA and RNA synthesis . Additionally, this compound can bind to specific proteins, modulating their activity and impacting cellular signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in cell cycle regulation, apoptosis, and stress response . Furthermore, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and biosynthetic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and proteins, altering their structure and function. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Properties

IUPAC Name

4,6-dichloro-5-methyl-2-pyrimidin-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N4/c1-5-6(10)14-9(15-7(5)11)8-12-3-2-4-13-8/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDCLQXMHQXGGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1Cl)C2=NC=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.